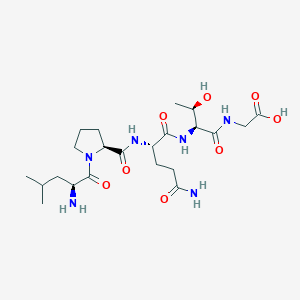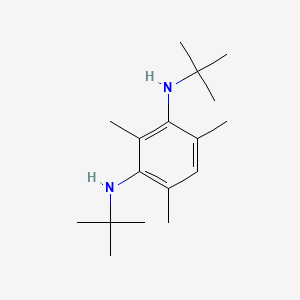![molecular formula C34H26O5 B15162002 Cyclohexanone, 2,6-bis[[4-(benzoyloxy)phenyl]methylene]- CAS No. 142451-05-6](/img/structure/B15162002.png)
Cyclohexanone, 2,6-bis[[4-(benzoyloxy)phenyl]methylene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanone, 2,6-bis[[4-(benzoyloxy)phenyl]methylene]- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two benzoyloxy groups attached to a cyclohexanone ring through methylene linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2,6-bis[[4-(benzoyloxy)phenyl]methylene]- typically involves the reaction of cyclohexanone with benzoyloxy-substituted benzaldehydes under basic conditions. A common method is the Claisen-Schmidt condensation, where cyclohexanone reacts with two equivalents of 4-(benzoyloxy)benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanone, 2,6-bis[[4-(benzoyloxy)phenyl]methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzoyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Aplicaciones Científicas De Investigación
Cyclohexanone, 2,6-bis[[4-(benzoyloxy)phenyl]methylene]- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of advanced materials with unique optical and electronic properties
Mecanismo De Acción
The mechanism by which Cyclohexanone, 2,6-bis[[4-(benzoyloxy)phenyl]methylene]- exerts its effects involves interactions with specific molecular targets and pathways. The benzoyloxy groups play a crucial role in its reactivity and interactions with other molecules. The compound’s unique structure allows it to participate in various chemical reactions, influencing its biological and chemical properties .
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Bis(4-methoxybenzylidene)cyclohexanone
- 2,6-Bis(4-methylbenzylidene)cyclohexanone
- 2,6-Bis(4-hydroxybenzylidene)cyclohexanone
Uniqueness
Cyclohexanone, 2,6-bis[[4-(benzoyloxy)phenyl]methylene]- is unique due to the presence of benzoyloxy groups, which impart distinct chemical and physical properties.
Propiedades
Número CAS |
142451-05-6 |
|---|---|
Fórmula molecular |
C34H26O5 |
Peso molecular |
514.6 g/mol |
Nombre IUPAC |
[4-[[3-[(4-benzoyloxyphenyl)methylidene]-2-oxocyclohexylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C34H26O5/c35-32-28(22-24-14-18-30(19-15-24)38-33(36)26-8-3-1-4-9-26)12-7-13-29(32)23-25-16-20-31(21-17-25)39-34(37)27-10-5-2-6-11-27/h1-6,8-11,14-23H,7,12-13H2 |
Clave InChI |
KJHPWXGKVASIHB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)C(=O)C(=CC4=CC=C(C=C4)OC(=O)C5=CC=CC=C5)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-2-[2-(bromomethyl)prop-2-en-1-yl]-4-chlorobenzonitrile](/img/structure/B15161925.png)
![[Silanetetrayltetra(ethane-2,1-diyl)]tetrakis[diethenyl(methyl)silane]](/img/structure/B15161933.png)
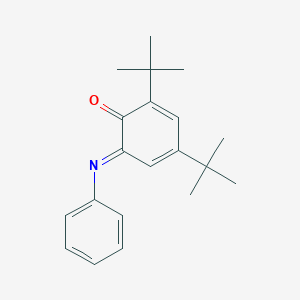
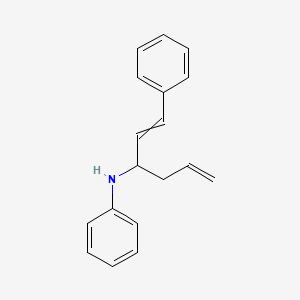
![1-[(Prop-1-en-1-yl)oxy]decane](/img/structure/B15161951.png)
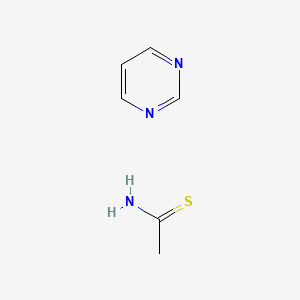

![6-Fluoro-2,3-bis[4-(octadecyloxy)phenyl]quinoxaline](/img/structure/B15161962.png)
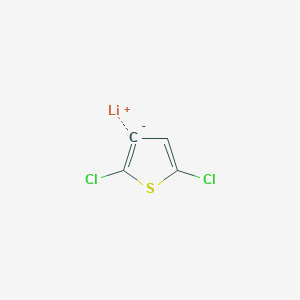
![3-Hydroxy-4-methyl-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15161981.png)
